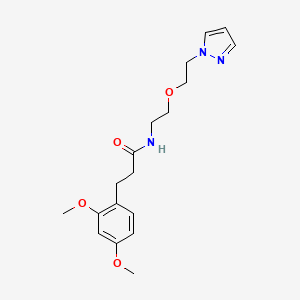

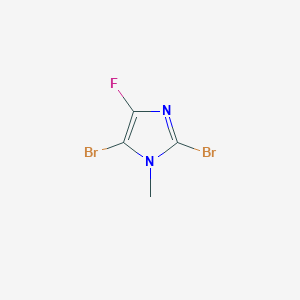

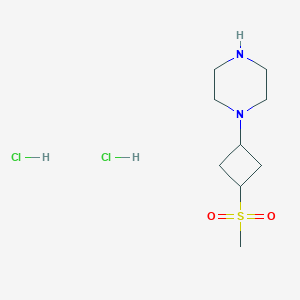

1-(difluoromethyl)-1H-indole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, indoles are commonly synthesized using methods like the Fischer indole synthesis, Madelung synthesis, or Bartoli indole synthesis. The difluoromethyl group could potentially be introduced using a difluoromethylation reagent . The carbonitrile group might be introduced through a cyanation reaction.Chemical Reactions Analysis

Indoles are reactive towards electrophilic aromatic substitution, and the presence of electron-withdrawing groups like -CF2H and -CN could direct such reactions to specific positions on the indole ring. The difluoromethyl group might also undergo reactions under certain conditions .Applications De Recherche Scientifique

Novel Synthetic Methodologies

Researchers have developed various synthetic methodologies involving indole derivatives, demonstrating the versatility and utility of these compounds in organic synthesis. For instance, a study describes a DBU-catalyzed alkyne-imidate cyclization towards the synthesis of 1-alkoxypyrazino[1,2-a]indoles, employing 1-(propargyl)indol-2-carbonitriles and alcohols under microwave-assisted conditions. This process highlights the ability to create complex heterocyclic structures efficiently, showcasing the reactivity and functional group compatibility of indole derivatives in cyclization reactions (Festa et al., 2018).

Another study presents a radical perfluoroalkylation, offering easy access to 2-perfluoroalkylindol-3-imines via electron catalysis. This demonstrates the strategic incorporation of perfluoroalkyl groups into indole derivatives, potentially enhancing their physicochemical properties for various applications (Leifert et al., 2016).

Functionalization and Complex Molecule Synthesis

The copper-mediated C2-cyanation of indoles using acetonitrile as the cyanide source exemplifies a novel approach to indole functionalization. This method showcases the utility of indole derivatives as substrates for C-H activation and cyanation, leading to the construction of indole-2-carbonitriles with potential for further derivatization (Pan et al., 2013).

Additionally, the scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile highlights the importance of indole derivatives as intermediates in the synthesis of bioactive molecules. This work underlines the synthetic flexibility of indole compounds in creating structurally diverse and potentially pharmacologically relevant entities (Boros et al., 2011).

Applications in Material Science and Catalysis

Research also extends into the application of indole derivatives in material science and as catalysts. For instance, polystyrene-supported p-toluenesulfonic acid (PS/PTSA) has been used as a highly active and reusable heterogeneous Bronsted acid catalyst for the synthesis of novel 1H-indol-3-yl-4H-chromene-3-carbonitriles. This work demonstrates the potential of indole derivatives in catalysis, providing efficient and environmentally benign synthetic pathways (Reddy et al., 2016).

Propriétés

IUPAC Name |

1-(difluoromethyl)indole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2/c11-10(12)14-5-4-8-7(6-13)2-1-3-9(8)14/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAMULGPMWDZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)C(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

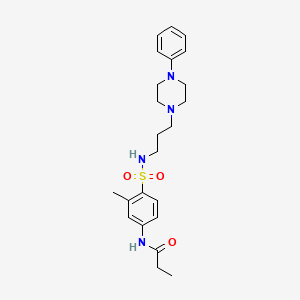

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2965982.png)

![5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2965984.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)

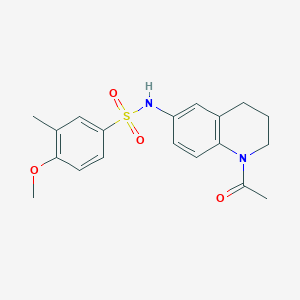

![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)